4-Bromophthalonitrile: A Comprehensive Technical Guide for Researchers
4-Bromophthalonitrile: A Comprehensive Technical Guide for Researchers
For Immediate Release
This document serves as an in-depth technical guide on 4-bromophthalonitrile, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, and safety and handling protocols.
Core Compound Identification
Chemical Name: 4-Bromophthalonitrile IUPAC Name: 4-bromobenzene-1,2-dicarbonitrile[1][2] CAS Number: 70484-01-4[1][2][3][4] Synonyms: 4-Bromo-1,2-dicyanobenzene
Chemical Structure:
Caption: Chemical structure of 4-Bromophthalonitrile.
Physicochemical Properties
4-Bromophthalonitrile is a crystalline solid at room temperature, with its appearance ranging from white to orange or green. It possesses a molecular formula of C₈H₃BrN₂ and a molecular weight of 207.03 g/mol .[1][2] The compound's structure is characterized by a benzene ring substituted with two adjacent cyano groups and a bromine atom.[1] This arrangement of functional groups significantly influences its chemical reactivity and physical properties.
| Property | Value | Source(s) |
| CAS Number | 70484-01-4 | [1][2][3][4] |
| Molecular Formula | C₈H₃BrN₂ | [1][2] |
| Molecular Weight | 207.03 g/mol | [1][2] |
| Appearance | White to orange to green powder or crystals | |
| Melting Point | 138.0 to 142.0 °C (typically reported as 140 °C) | |
| Solubility | Low solubility in water; soluble in common organic solvents | [1] |
| Purity (Commercial) | >97.0% (GC) |
Synthesis Methodologies
The primary industrial synthesis of 4-bromophthalonitrile is achieved through the oxidative ammonolysis of 4-bromo-o-xylene.[1][4] This process typically involves high temperatures and the use of a catalyst to facilitate the reaction.
An alternative laboratory-scale synthesis involves the dehydration of 4-bromophthalamide.[4] A detailed protocol for this method is provided below.
Experimental Protocol: Synthesis from 4-Bromophthalamide
This protocol describes the synthesis of 4-bromophthalonitrile from 4-bromophthalamide using thionyl chloride in dimethylformamide (DMF).
Materials:
-
4-Bromophthalamide (4-BPA)
-
Dry N,N-dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Methanol
-
Ice
Procedure:
-
In a 200 mL flask, add 100 mL of dry DMF and cool to 0°C in an ice bath.
-
Slowly add 70 mL of thionyl chloride dropwise, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the mixture to stand for 2 hours at 0°C.
-
Slowly add 20.91 g (0.086 mol) of 4-bromophthalamide powder, maintaining the reaction temperature at or below 5°C.
-
Continue stirring the mixture at 0-5°C for 5 hours.
-
Remove the ice bath and allow the reaction to warm to 23°C, then continue stirring for 24 hours.
-
Slowly pour the resulting suspension into a 1 L beaker containing 300 g of ice.
-
Collect the precipitated white to yellow crystals by vacuum filtration.
-
Wash the crude product sequentially with 100 mL of purified water and 100 mL of methanol.
-
Recrystallize the crude product from hot methanol.
-
Dry the resulting white crystals under reduced pressure for 24 hours to yield 4-bromophthalonitrile.
Caption: Workflow for the synthesis of 4-bromophthalonitrile.
Chemical Reactivity and Applications
The chemical reactivity of 4-bromophthalonitrile is dominated by its bromine and nitrile functional groups.[1] The electron-withdrawing nature of the two cyano groups activates the benzene ring, making the bromine atom susceptible to nucleophilic substitution.[1]
Key Reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by various nucleophiles, which is a key reaction for the synthesis of more complex molecules.[1] This reactivity is fundamental to its application as a building block.
-
Hydrolysis: Under certain conditions, the nitrile groups can be hydrolyzed to form 4-bromophthalimide.[1]
-
Precursor to Phthalocyanines: 4-Bromophthalonitrile is a crucial precursor in the synthesis of phthalocyanines.[1] These macrocyclic compounds have significant applications as dyes, pigments, and in the field of organic electronics.[1] The presence of the bromine atom allows for the formation of diverse phthalocyanine derivatives with tailored properties.[1]
Applications in Drug Development:
The introduction of a bromine atom into a molecular structure is a recognized strategy in drug design.[5] While direct applications of 4-bromophthalonitrile in pharmaceuticals are not widespread, its role as a versatile intermediate is significant. The nitrile group itself is a key pharmacophore in a number of approved drugs.[6] The ability to functionalize the 4-bromophthalonitrile core via nucleophilic substitution of the bromine atom allows for the synthesis of a wide range of derivatives that can be explored for potential therapeutic applications.[1][7] For instance, radioactively labeled bromine isotopes can be used in drug development to study drug-receptor interactions.[8]
Safety and Handling
4-Bromophthalonitrile is classified as toxic and requires careful handling in a laboratory setting.
Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
Storage:
-
Store in a cool, dry, and well-ventilated place.[10]
-
Keep the container tightly closed.
-
Store locked up.[10]
Conclusion
4-Bromophthalonitrile is a valuable and versatile chemical intermediate with significant applications in materials science and as a building block for organic synthesis. Its well-defined physicochemical properties and reactivity profile make it a reliable starting material for the synthesis of phthalocyanines and other complex molecules. Researchers and drug development professionals should be thoroughly familiar with its properties and adhere to strict safety protocols when handling this compound.
References
-
4-Bromophthalonitrile | C8H3BrN2 | CID 11356223 - PubChem - NIH. Available at: [Link]
-
The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack - Mendeleev Communications (RSC Publishing). Available at: [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2024-10-15). Available at: [Link]
-
Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process - PubMed. Available at: [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. Available at: [Link]
Sources
- 1. Buy 4-Bromophthalonitrile | 70484-01-4 [smolecule.com]
- 2. 4-Bromophthalonitrile | C8H3BrN2 | CID 11356223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 70484-01-4|4-Bromophthalonitrile|BLD Pharm [bldpharm.com]
- 4. 4-BROMOPHTHALONITRILE | 70484-01-4 [chemicalbook.com]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]
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